Echinocystic acid

Catalog No.
S526851
CAS No.
510-30-5
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Echinocystic acid

CAS Number

510-30-5

Product Name

Echinocystic acid

IUPAC Name

(4aR,6aS,6bR,12aR)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)19(16-25)18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,6)29(18,7)17-23(30)32/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19?,20?,21?,22?,23?,27-,28+,29+,30+/m0/s1

InChI Key

YKOPWPOFWMYZJZ-HJENMKQUSA-N

SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C

Solubility

Soluble in DMSO

Synonyms

Echinocystic acid

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC([C@@]5(C4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O

Description

The exact mass of the compound Echinocystic acid is 472.3553 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Echinocystic acid (EA) is a naturally occurring triterpenoid found in various plants, including Gleditsia sinensis (Chinese honey locust) and Eclipta alba (commonly known as false daisy) []. Research suggests that echinocystic acid possesses a range of properties that make it interesting for further scientific exploration.

Anti-inflammatory and Antioxidant Effects

Studies have shown that echinocystic acid exhibits anti-inflammatory and antioxidant properties []. These properties are believed to be linked to the ability of echinocystic acid to modulate certain cellular pathways involved in inflammation and oxidative stress []. While further research is needed to fully understand the mechanisms at play, these findings suggest that echinocystic acid could be a potential candidate for developing new anti-inflammatory and antioxidant therapeutics.

Other Potential Applications

In addition to its anti-inflammatory and antioxidant effects, echinocystic acid has been shown to possess other biological activities with potential scientific research applications. These include:

  • Immunomodulatory effects

    Echinocystic acid may influence the immune system, although the exact mechanisms and potential implications require further investigation [].

  • Anticancer properties

    Some studies suggest that echinocystic acid may have anti-cancer effects, but more research is needed to determine its efficacy and potential mechanisms [].

Echinocystic acid is a triterpenoid compound classified as a saponin, specifically known as 3β,16α-dihydroxyolean-12-en-28-oic acid. Its molecular formula is C30H48O4C_{30}H_{48}O_{4}, and it has a molecular weight of approximately 472.71 g/mol. This compound is primarily derived from various plant sources, including Gleditsia sinensis and Eclipta alba, and is recognized for its structural features that include multiple hydroxyl groups and a pentacyclic triterpene skeleton .

Echinocystic acid can undergo various chemical transformations, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups. For instance, microbial oxidation processes have been reported to modify echinocystic acid into more complex structures .
  • Glucosidation: Enzymatic processes can attach glucose moieties to echinocystic acid, enhancing its solubility and biological activity .
  • Hydroxylation: Hydroxylation reactions can introduce additional hydroxyl groups, modifying its reactivity and potential biological effects .

Echinocystic acid exhibits a range of biological activities:

  • Antitumor Activity: Studies have indicated that echinocystic acid has cytotoxic effects against various cancer cell lines, including oral squamous carcinoma cells, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Properties: Some research highlights its ability to reduce inflammation markers, contributing to its therapeutic potential in treating inflammatory diseases .
  • Antimicrobial Effects: Echinocystic acid has demonstrated activity against certain pathogens, indicating its potential use in antimicrobial therapies .

Echinocystic acid can be synthesized through several methods:

  • Natural Extraction: It is commonly isolated from plant sources using solvent extraction techniques followed by chromatographic purification.
  • Chemical Synthesis: Synthetic routes typically involve the construction of the oleanane skeleton through multi-step organic synthesis strategies that include cyclization and functional group transformations.
  • Microbial Fermentation: Certain microorganisms can biosynthesize echinocystic acid through fermentation processes, providing an alternative method for production .

Echinocystic acid shares structural similarities with several other triterpenoids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Oleanolic AcidSimilar pentacyclic structureMore widely studied for hepatoprotective effects
Ursolic AcidSimilar triterpenoid skeletonKnown for its anti-obesity effects
Betulinic AcidContains a similar oleanane frameworkNotable for strong antiviral properties
Glycyrrhetinic AcidTriterpenoid with glycyrrhizinPrimarily known for its sweetening properties

Echinocystic acid's unique combination of hydroxyl groups at specific positions on the oleanane structure distinguishes it from these compounds, potentially influencing its specific biological activities and applications .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

472.35526001 g/mol

Monoisotopic Mass

472.35526001 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L4DUW10YOF

Other CAS

510-30-5

Dates

Modify: 2023-08-15
1. Georgatza, D., Gorgogietas, V.A., Kylindri, P., et al. The triterpene echinocystic acid and its 3-O-glucoside derivative are revealed as potent and selective glucocorticoid receptor agonists. Int. J. Biochem. Cell Biol. 79, 277-287 (2016).
2. Yang, J.-h., Li, B., Wu, Q., et al. Echinocystic acid inhibits RANKL-induced osteoclastogenesis by regulating NF-κB and ERK signaling pathways. Biochem. Biophys. Res. Commun. 477(4), 673-677 (2016).
3. Park, H.J., Kwon, H., Lee, S., et al. Echinocystic acid facilitates neurite outgrowth in neuroblastoma Neuro2a cells and enhances spatial memory in aged mice. Biol. Pharm. Bull. 40(10), 1724-1729 (2017).
4. Joh, E.-H., Jeong, J.-J., and Kim, D.-H. Inhibitory effect of echinocystic acid on 12-O-tetradecanoylphorbol-13-acetate-induced dermatitis in mice. Arch. Pharm. Res. 37(2), 225-231 (2014).
5. Deng, Y.-t., Kang, W.-b., Zhao, J.-n., et al. Osteoprotective effect of echinocystic acid, a triterpone component from Eclipta prostrata, in ovariectomy-induced osteoporotic rats. PLoS One 10(8), e0136572 (2015).

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